molecular formula C6H14ClN3O2S B6240300 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide CAS No. 2305949-18-0

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide

Cat. No.: B6240300
CAS No.: 2305949-18-0
M. Wt: 227.7
InChI Key:
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Description

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a complex organic compound with a unique structure that includes a sulfur atom bonded to two dimethylamino groups and an oxo group, along with a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method involves the use of dimethylamine and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with cellular components, leading to various biochemical effects. The sulfur atom in the compound can form reactive intermediates that interact with proteins and nucleic acids, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide
  • N,N′-bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide

Uniqueness

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2305949-18-0

Molecular Formula

C6H14ClN3O2S

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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